3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Solution-Phase Parallel Synthesis
- Synthesis Methodology : A study by (Sun, Chen, & Yang, 2011) demonstrated the rapid preparation of 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones using a solution-phase parallel synthetic method. This method includes the aza-Wittig reaction and subsequent reactions with various amines and alcohols.
Rearrangement and Structure Analysis
- Rearrangement Study : Lashmanova et al. (2019) researched the preparation of Triazolo[4,3-a]pyrimidines through the reduction of certain derivatives with NaBH4 and V2O5. Their study confirmed the structure of a specific derivative using single-crystal X-ray diffraction data (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Imine-Enamine Tautomerism and Structural Effects
- Tautomerism Research : Desenko and colleagues (1993) explored the synthesis of dihydro-1,2,4-triazolo[1,5-a]pyrimidines and how steric effects impact the tautomeric equilibrium. They conducted an x-ray diffraction structural analysis to support their findings (Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993).
Biological Activity and Synthesis
- Antimicrobial and Antioxidant Activity : A study by Gilava et al. (2020) on the synthesis of triazolopyrimidines revealed their antimicrobial and antioxidant activities. They characterized the compounds using various spectroscopic techniques (Gilava, Patel, Ram, & Chauhan, 2020).
Nucleophilic Addition Reactions
- Chemical Reaction Analysis : Albert and Pendergast (1972) studied nucleophilic addition reactions to produce dihydro-derivatives of triazolopyrimidines. They also discussed the UV and NMR spectra and ionisation constants of these compounds (Albert & Pendergast, 1972).
Antibacterial Agents
- Development of Antibacterial Agents : Kumar et al. (2009) synthesized triazolopyrimidines and tested their antibacterial activity against various bacteria. They found certain derivatives to be potent or more effective than commercial antibiotics (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
properties
IUPAC Name |
3-(4-methoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-18-8-4-2-7(3-5-8)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARFFEMMPMCGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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